![molecular formula C9H5F3N2O2 B2416346 2-(Difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 2514942-09-5](/img/structure/B2416346.png)
2-(Difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid
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Overview
Description
“2-(Difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid” is a chemical compound with the IUPAC name 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid . It has a molecular weight of 212.16 . The compound is typically stored at ambient temperature and is a solid in its physical form .
Synthesis Analysis
The synthesis of difluoromethylated heterocyclic acid moieties, such as “2-(Difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid”, has been a subject of research . Unique synthesis routes have been developed, which rely on various chemical reactions . For instance, the van Leusen pyrrole synthesis and the halogen dance reaction have been used .
Molecular Structure Analysis
The InChI code for “2-(Difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid” is 1S/C9H6F2N2O2/c10-8(11)6-7(9(14)15)13-4-2-1-3-5(13)12-6/h1-4,8H, (H,14,15) .
Chemical Reactions Analysis
The compound is involved in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 212.16 . The InChI code for the compound is 1S/C9H6F2N2O2/c10-8(11)6-7(9(14)15)13-4-2-1-3-5(13)12-6/h1-4,8H, (H,14,15) .
Scientific Research Applications
Difluoromethylation Processes
The compound plays a significant role in difluoromethylation processes. It’s used in the formation of X–CF2H bonds where X can be C(sp), C(sp2), C(sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .
Late-stage Functionalization
The compound is used in late-stage functionalization processes. It’s involved in the direct deprotonation of -CHF2 with a lithiated base and subsequent trapping with various electrophiles . This method gives access to a larger library of 3-(difluoroalkyl)pyridines .
Biological and Pharmaceutical Activities
Imidazo[1,2-a]pyridine, a scaffold in the compound, is known for its various biological and pharmaceutical activities. It exhibits antiviral, antifungal, and antitumor activities .
Nickel-catalyzed Cross-electrophile Coupling Reaction
The compound is involved in nickel-catalyzed cross-electrophile coupling reactions. The mechanism involves the generation of a difluoromethyl radical and the reductive elimination reaction of a Ni(III) intermediate .
Antifungal Activity
The compound has been studied for its antifungal activity. The benzene ring of the indazole in the compound is beneficial for the antifungal activity .
Drug Design and Agrochemistry
The parent difluoromethylene linkage in the compound is an attractive structural motif in drug design and agrochemistry. It’s a bioisosteric relationship with carbonyl or oxygen atom .
Mechanism of Action
properties
IUPAC Name |
2-(difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-4-2-1-3-14-6(9(15)16)5(7(11)12)13-8(4)14/h1-3,7H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPSZVYEHRLOCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(N=C2C(=C1)F)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid |
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